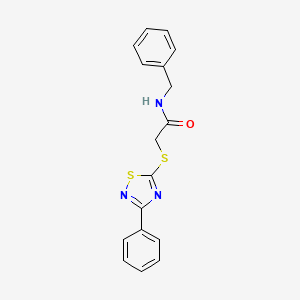![molecular formula C13H10Cl3N3O2 B2892043 4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-41-7](/img/structure/B2892043.png)
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the pyridazinone family, recognized for its potential pharmaceutical applications. The presence of chlorine atoms and a methoxyiminoethyl group adds unique reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: A starting material, such as 4,5-dichloro-2-hydrazinopyridazine, undergoes a condensation reaction with (2Z)-2-(4-chlorophenyl)-2-methoxyiminoacetonitrile.
Catalysis: Using catalysts like palladium or other transition metals enhances the reaction efficiency.
Solvents: Organic solvents such as dichloromethane or ethanol are typically used.
Industrial Production Methods:
Bulk Synthesis: Scaling up the above reaction in industrial reactors.
Purification: Recrystallization and chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to various oxidative derivatives.
Reduction: Reduction can alter the nitro groups to amines.
Substitution: Chlorine atoms can be substituted by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, various alkyl amines under basic conditions.
Major Products:
Oxidative Derivatives: Formation of oximes.
Reduction Products: Amines.
Substitution Products: Corresponding substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis. Biology: Investigated for their enzyme inhibition properties. Medicine: Industry: Used in agricultural chemistry for designing pesticides and herbicides.
Mechanism of Action
Mechanism:
Binding Affinity: Binds to specific molecular targets, such as enzymes or receptors, inhibiting their function.
Pathways: Affects biochemical pathways like signal transduction or metabolic processes, leading to its biological effects.
Molecular Targets:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Interaction with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
4,5-Dichloro-2-[(2Z)-2-(4-bromophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
4,5-Dichloro-2-[(2Z)-2-(4-fluorophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
Uniqueness:
Chlorine Substitution: The specific positioning of chlorine atoms and the methoxyiminoethyl group provides unique chemical and biological properties.
Reactivity: Enhanced reactivity compared to its bromine and fluorine analogs, potentially leading to more potent biological activity.
So there you have it! This compound’s chemistry is as intricate as its name is long. Which part intrigued you the most?
Properties
IUPAC Name |
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-21-18-11(8-2-4-9(14)5-3-8)7-19-13(20)12(16)10(15)6-17-19/h2-6H,7H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJUKOGWPAVGH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)
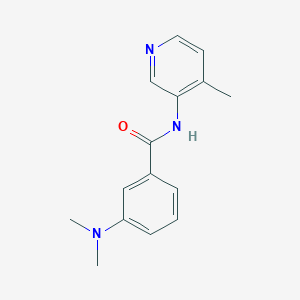
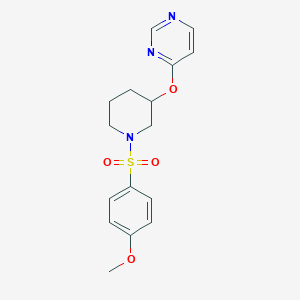
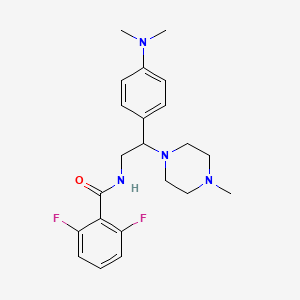
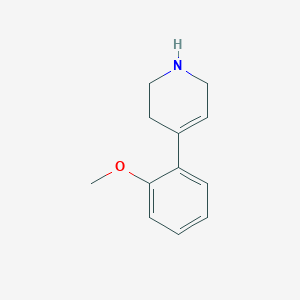
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)
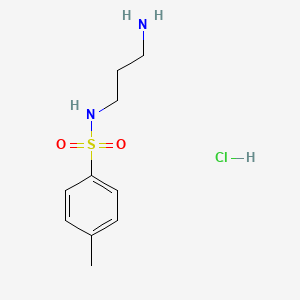
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)
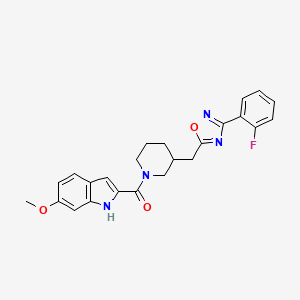
![1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2891981.png)
